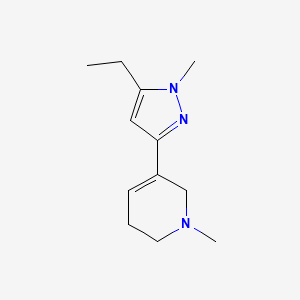
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring both pyrazole and tetrahydropyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with methyl iodide to introduce the 1-methyl group.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with a primary amine in the presence of an acid catalyst to form the tetrahydropyridine structure.
Coupling of the Two Rings: The final step involves coupling the pyrazole and tetrahydropyridine rings through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding dihydropyrazole form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups, where nucleophiles such as halides or amines can replace the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole or tetrahydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the tetrahydropyridine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but with a carboxylic acid group.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ylmethanol: Similar pyrazole structure with a hydroxymethyl group.
Uniqueness
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of the pyrazole and tetrahydropyridine rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-(5-ethyl-1-methylpyrazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H19N3/c1-4-11-8-12(13-15(11)3)10-6-5-7-14(2)9-10/h6,8H,4-5,7,9H2,1-3H3 |
InChI Key |
DNFDBWGXBINXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C)C2=CCCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


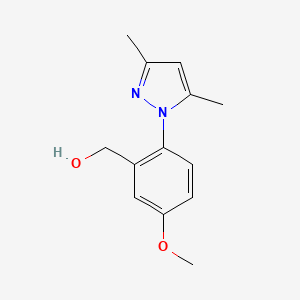
![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)


![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)

![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)
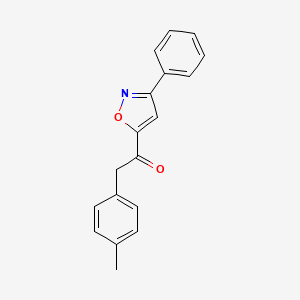
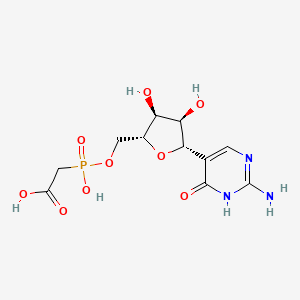

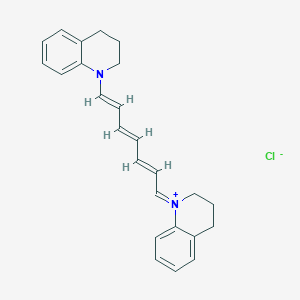
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
